(E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide
Description
This compound features an acrylamide backbone with three critical regions:
- Furan-2-yl group: A heteroaromatic ring contributing to π-π interactions and metabolic stability.
- 4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl moiety: A sulfonamide-linked piperidine group, enhancing solubility and modulating target binding via sulfonyl and tertiary amine functionalities.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-10-12-21(13-11-15)26(23,24)18-7-4-16(5-8-18)20-19(22)9-6-17-3-2-14-25-17/h2-9,14-15H,10-13H2,1H3,(H,20,22)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNBSLBLYSCZMN-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide typically involves the following steps:
Formation of the acrylamide moiety: This can be achieved by reacting acryloyl chloride with an appropriate amine under basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a palladium-catalyzed coupling reaction.
Attachment of the piperidine ring: The piperidine ring can be attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide moiety can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for biological receptors.
Medicine: As a potential drug candidate for various therapeutic areas.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Sulfonamide and Aryl Groups
Table 1: Key Structural Analogues and Modifications
Physicochemical and Pharmacokinetic Properties
- Solubility: Sulfonamide-linked piperidine or pyrimidine groups () improve aqueous solubility compared to non-polar analogues.
- Molecular Weight and Lipophilicity : The target compound (MW ~434.5 g/mol) falls within drug-like space, whereas derivatives with methoxyphenyl or nitrofuran groups () may exhibit higher logP values, affecting membrane permeability.
Biological Activity
(E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring and a sulfonamide group, which are critical for its biological activity. The structural formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₃S |
| Molecular Weight | 302.38 g/mol |
| Boiling Point | 467.3 °C |
| Density | 1.307 g/cm³ |
| LogP | 3.528 |
Research indicates that (E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptors. This modulation enhances the receptor's response to acetylcholine, potentially leading to anxiolytic effects.
Anxiolytic Effects
A study involving a related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrated significant anxiolytic-like activity in mice. The findings suggested that this activity is mediated through the α7 nAChRs:
- Acute Treatment: The compound showed efficacy at doses of 0.5 mg/kg in the elevated plus maze test.
- Chronic Treatment: Efficacy improved with chronic administration, being active at lower doses (0.1 mg/kg).
- Mechanistic Insights: The anxiolytic effects were inhibited by methyllycaconitine, indicating a specific action on α7 nAChRs .
Case Studies
-
Study on Anxiety-Like Behavior:
- Objective: To evaluate the effects of the compound on anxiety-like behavior in mice.
- Methodology: Utilized elevated plus maze and novelty suppressed feeding tests.
- Results: The compound successfully reduced anxiety-like behavior at specified doses, highlighting its potential for treating anxiety disorders.
- Cancer Cell Line Studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
